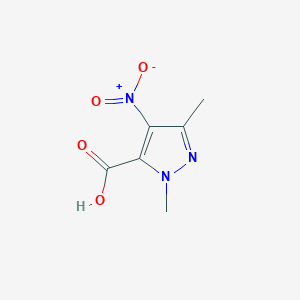

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTUAJONAXPWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361192 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-37-4 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3920-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the construction of the pyrazole core, followed by nitration, and concluding with ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following three key stages:

-

Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Construction of the dimethylated pyrazole ring system with an ester functional group at the 5-position.

-

Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Introduction of a nitro group at the 4-position of the pyrazole ring.

-

Hydrolysis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate: Conversion of the ethyl ester to the final carboxylic acid.

Overall synthesis workflow for this compound.

Quantitative Data of Compounds

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | C₆H₈N₂O₂ | 140.14 | Solid | 208-213 |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | C₈H₁₂N₂O₂ | 168.19 | Light yellow liquid | Not applicable |

| Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | 78208-68-1 | C₈H₁₁N₃O₄ | 213.19 | Not available | Not available |

| This compound | 3920-37-4 | C₆H₇N₃O₄ | 185.14 | Not available | Not available |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a patented method and involves a Claisen condensation followed by a cyclization reaction.

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium ethoxide

-

Ethanol

-

Methylhydrazine (40% aqueous solution)

-

Dimethylformamide (DMF)

-

Acetic acid

-

Dichloromethane

Procedure:

-

Formation of the Intermediate: In a reaction vessel, a mixture of ethanol, sodium ethoxide, and diethyl oxalate is prepared and cooled to below 15°C. Acetone is then added dropwise while maintaining the temperature. The reaction is allowed to proceed for 24 hours. The reaction mixture is then quenched with ice water, and the pH is adjusted to 2-3 with acetic acid. The intermediate is extracted with dichloromethane.

-

Cyclization: The dried intermediate is dissolved in DMF and the solution is cooled to 5-15°C. A 40% aqueous solution of methylhydrazine is added dropwise, ensuring the temperature remains below 15°C. After the addition is complete, the mixture is heated to 40-50°C for 6 hours.

-

Purification: The reaction mixture is concentrated under reduced pressure to yield the crude product. Further purification by vacuum distillation affords ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Experimental workflow for Step 1.

Step 2: Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This representative protocol is based on established methods for the nitration of pyrazole derivatives, particularly drawing from the synthesis of related pharmaceutical compounds.

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

-

Nitration Reaction: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an appropriate solvent (e.g., concentrated sulfuric acid) and cool the solution to 0-5°C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C. After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-25°C) until completion, monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration or the aqueous solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

This is a standard saponification procedure to convert the ester to the carboxylic acid.

Materials:

-

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, e.g., 2M)

Procedure:

-

Saponification: Dissolve the ethyl ester in a mixture of ethanol (or THF) and water. Add a stoichiometric excess of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to approximately pH 2 with hydrochloric acid. The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

An In-depth Technical Guide on the Physicochemical Properties of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information and presents comparative data from structurally related pyrazole derivatives to offer valuable insights for researchers. This guide also outlines a plausible experimental protocol for its synthesis and characterization, providing a foundational resource for further investigation and application in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. The subject of this guide, this compound, features key functional groups—a carboxylic acid and a nitro group—that are expected to significantly influence its chemical behavior and biological interactions. This document aims to consolidate the available information on this compound and provide a predictive assessment of its properties based on related structures.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. However, fundamental identifiers have been established.

Core Data for this compound

| Property | Value | Source |

| CAS Number | 3920-37-4 | [2] |

| Molecular Formula | C₆H₇N₃O₄ | [2] |

| Molecular Weight | 185.14 g/mol | Calculated |

| Purity | 98-99% (as commercially available) | [2] |

| Physical Appearance | Solid (predicted) | - |

| Storage Conditions | Room temperature, protected from light | [2] |

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which can be used to confirm the identity of the compound.[3]

Comparative Physicochemical Data of Related Compounds

To estimate the properties of the target compound, it is useful to examine data from structurally similar molecules. The following tables summarize the physicochemical properties of several related pyrazole derivatives.

Table 2.2.1: Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (lacking the nitro group)

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Melting Point | 210 °C |

| Physical Appearance | White solid |

Source: Apical Scientific Sdn. Bhd., Lab Pro Inc.

Table 2.2.2: Properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (propyl at C3 instead of methyl)

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₄ | [4] |

| Molecular Weight | 213.19 g/mol | [4] |

| XLogP3-AA | 1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Table 2.2.3: Properties of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (nitrile instead of carboxylic acid)

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₂ | [5] |

| Molecular Weight | 166.14 g/mol | [5] |

| XLogP3 | 0.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from the corresponding 5-chloro pyrazole derivative.

Step 1: Synthesis of a 5-substituted precursor (e.g., 5-cyano or 5-ester derivative)

This step involves a nucleophilic substitution of the chlorine atom at the 5-position of the pyrazole ring.

-

Materials:

-

5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole

-

Sodium cyanide (for cyano derivative) or an alcohol (for ester derivative)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Inert atmosphere (e.g., Nitrogen, Argon)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole in the chosen aprotic polar solvent.

-

Add an excess of the nucleophile (e.g., sodium cyanide or an alkoxide).

-

Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the intermediate nitrile or ester to the final carboxylic acid.

-

Materials:

-

5-cyano- or 5-carboalkoxy-1,3-dimethyl-4-nitro-1H-pyrazole

-

Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)

-

Co-solvent if necessary (e.g., ethanol, THF)

-

-

Procedure:

-

Dissolve or suspend the 5-substituted pyrazole precursor in an aqueous acidic or basic solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If the reaction was performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

Dry the purified this compound under vacuum.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-O of the nitro group).

-

Melting Point Analysis: To determine the melting point and assess purity.

-

Elemental Analysis: To confirm the elemental composition.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of the target compound.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been identified, the pyrazole scaffold is a common motif in a wide range of biologically active molecules. Pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, analgesic, and anticancer properties, among others.[1]

The presence of the carboxylic acid and nitro functional groups suggests several potential mechanisms of action and signaling pathway interactions. For instance, carboxylic acid moieties are often involved in hydrogen bonding interactions with biological targets such as enzymes and receptors. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that may exert cytotoxic effects, a property exploited in some antimicrobial and anticancer agents.

Given the structural features, it is plausible that this compound could be investigated for its potential as an inhibitor of enzymes such as cyclooxygenases (COX) or other signaling proteins where a negatively charged group and a planar aromatic system are favorable for binding.

Logical Relationship for Biological Investigation

The following diagram outlines a logical workflow for the preliminary biological evaluation of the title compound.

Caption: Workflow for biological evaluation.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. Although direct experimental data on its physicochemical properties are limited, this guide provides a consolidated source of available information and predictive insights based on related structures. The proposed synthetic protocol and characterization methods offer a practical starting point for researchers interested in synthesizing and evaluating this molecule. Further studies are warranted to fully elucidate its physicochemical profile, biological activity, and potential therapeutic applications.

References

- 1. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-5-carboxylicacid, 1,3-dimethyl-4-nitro-, CasNo.3920-37-4 Shanghai united Scientific Co.,Ltd. China (Mainland) [fhtrade.lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | C6H6N4O2 | CID 96507 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Potential of Nitro-Substituted Pyrazole Carboxylic Acids in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and a carboxylic acid moiety to this versatile scaffold gives rise to a class of compounds—nitro-substituted pyrazole carboxylic acids—with a remarkable spectrum of biological activities. This technical guide delves into the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.

Core Biological Activities

Nitro-substituted pyrazole carboxylic acids have demonstrated significant potential across several therapeutic areas, primarily exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the nitro group, combined with the acidic character of the carboxylic acid, often plays a crucial role in the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the efficacy of nitro-substituted pyrazole carboxylic acids against a range of bacterial and fungal pathogens. The nitro group is often implicated in the mechanism of action, where its reduction within microbial cells can lead to the generation of cytotoxic reactive nitrogen species.

Table 1: Antimicrobial Activity of Nitro-Substituted Pyrazole Carboxylic Acids

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative A | Bacillus cereus | 128 | [1] |

| Pyrazole Derivative B | Staphylococcus aureus | 16 | [2] |

| Pyrazole Derivative C | Escherichia coli | 0.25 | [3] |

| Pyrazole Derivative D | Candida albicans | - | [4] |

| Pyrazole Derivative E | Aspergillus niger | 1 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively targeting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: Anti-inflammatory Activity of Nitro-Substituted Pyrazole Carboxylic Acids

| Compound ID | Assay | % Inhibition | IC50 (µM) | Reference |

| Pyrazole Derivative F | Carrageenan-induced paw edema | Significant | - | [5] |

| Pyrazole Derivative G | COX-2 Inhibition | - | 0.44 | [6] |

| Pyrazole Derivative H | IL-6 Inhibition | 24% (at 21 µM) | - |

Anticancer Activity

The anticancer potential of nitro-substituted pyrazole carboxylic acids is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with mechanisms often involving the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 3: Anticancer Activity of Nitro-Substituted Pyrazole Carboxylic Acids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative I | HeLa (Cervical Cancer) | 4.94 | [7] |

| Pyrazole Derivative J | A549 (Lung Cancer) | 1.537 | [8] |

| Pyrazole Derivative K | MCF-7 (Breast Cancer) | 5.8 | [9] |

| Pyrazole Derivative L | HCT116 (Colon Carcinoma) | 1.1 | [10] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments frequently cited in the study of nitro-substituted pyrazole carboxylic acids.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to determine the antimicrobial activity of chemical compounds.

Materials:

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Test compound solutions at known concentrations (e.g., in DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

-

Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Antimicrobial Susceptibility Testing Workflow.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

Test compound solution/suspension

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard, and test compound groups).

-

Administer the test compound, standard drug, or vehicle to the respective animal groups (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 1 hour), inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Carrageenan-Induced Paw Edema Workflow.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

-

Add a fixed volume (e.g., 20 µL) of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which nitro-substituted pyrazole carboxylic acids exert their effects is crucial for rational drug design and development.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[1][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Some pyrazole derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Inhibition of the NF-κB Signaling Pathway.

Anticancer Activity through EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[2][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. Certain pyrazole derivatives have been identified as inhibitors of EGFR, blocking these downstream signals.

Inhibition of the EGFR Signaling Pathway.

Conclusion and Future Directions

Nitro-substituted pyrazole carboxylic acids represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole core and its substituents will be crucial to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: While some primary targets have been identified, a deeper understanding of the complete molecular mechanisms is needed. This includes identifying off-target effects and potential for drug resistance.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of nitro-substituted pyrazole carboxylic acids holds significant promise for the development of novel and effective treatments for a range of diseases, from infectious to inflammatory and oncological conditions. This in-depth guide serves as a valuable resource to accelerate these critical research and development efforts.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. atcc.org [atcc.org]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Potential Therapeutic Targets of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Compounds incorporating the pyrazole nucleus have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The specific molecule, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, possesses key structural features—a dimethylated pyrazole ring, a nitro group, and a carboxylic acid moiety—that suggest a strong potential for interaction with various biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound based on structure-activity relationship (SAR) studies of analogous molecules. The primary focus will be on its potential as an inhibitor of protein kinases and cyclooxygenase (COX) enzymes, two of the most prominent target classes for pyrazole derivatives.[2][4]

This document outlines quantitative data from related compounds, detailed experimental protocols for assessing biological activity, and visualizations of key signaling pathways to guide further research and drug development efforts.

Potential Therapeutic Target Classes

Based on the extensive literature on pyrazole derivatives, the two most promising therapeutic areas for this compound are oncology and inflammatory diseases. The potential molecular targets within these areas are primarily protein kinases and cyclooxygenase enzymes.

Protein Kinase Inhibition

Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrazole scaffold is a common feature in many kinase inhibitors.[2] The nitro group, in particular, has been shown to be a favorable substituent for inhibitory activity against certain kinases.[6][7]

Potential Kinase Targets:

-

Aurora Kinases (A, B, C): These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers.[8][9][10] Pyrazole-based compounds have been identified as inhibitors of Aurora kinases.[6]

-

Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 is a valuable anticancer target.[5] Dysregulation of the CDK9 pathway is observed in numerous hematological and solid malignancies.[5]

-

Haspin (GSG2): This serine/threonine kinase is responsible for phosphorylating histone H3 at threonine 3 (H3T3ph) during mitosis, a critical step for proper chromosome alignment and segregation.[11][12] Inhibition of Haspin presents a potential therapeutic strategy in oncology.[11]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and pain. COX-2 is often upregulated in inflamed tissues and various types of cancers.[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes. The pyrazole ring is a core structural component of the selective COX-2 inhibitor Celecoxib.[1] Pyrazole carboxylic acid derivatives have been extensively studied as selective COX-2 inhibitors.[14]

Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Derivatives

While specific quantitative data for this compound is not available in the public domain, the following tables summarize the inhibitory activities of structurally related nitro-containing pyrazole and pyrazole carboxylic acid derivatives against the potential target classes. This data provides a strong rationale for investigating the subject molecule against these targets.

Table 1: Kinase Inhibitory Activity of Representative Nitro-Pyrazole Derivatives

| Compound ID/Reference | Structure | Target Kinase(s) | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) |

| Pyrazolo[3,4-g]isoquinoline 1b [7] | Nitro-substituted pyrazole fused system | Haspin, CLK1, DYRK1A, CDK9 | 57 (Haspin) | - | - |

| Pyrazolo[3,4-g]isoquinoline 1c [7] | Nitro-substituted pyrazole fused system | Haspin, CLK1, DYRK1A, CDK9 | 66 (Haspin) | - | - |

| Compound 6 [6] | Pyrazole derivative with nitro group | Aurora A | 160 | HCT116 (Colon) | 0.39 |

| Compound 6 [6] | Pyrazole derivative with nitro group | Aurora A | 160 | MCF-7 (Breast) | 0.46 |

Table 2: COX-2 Inhibitory Activity of Representative Pyrazole Carboxylic Acid/Carboxamide Derivatives

| Compound ID/Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

| Compound 11 [15] | Pyrazole derivative | - | 0.043 | Selective |

| Compound 12 [15] | Pyrazole derivative | - | 0.049 | Selective |

| Compound 15 [15] | Pyrazole derivative | - | 0.049 | Selective |

| Compound 5u [16] | Pyrazole-bearing methylamine derivative | >100 | 1.79 | 74.92 |

| Compound 5s [16] | Pyrazole-bearing methylamine derivative | >100 | 2.51 | 72.95 |

| Lonazolac Analog 15c [14] | Di-aryl substituted pyrazole ester | - | 0.059 - 3.89 (range for series) | 28.56 - 98.71 (range for series) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound against the identified targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the IC50 values of a test compound against purified kinase enzymes.[17]

Materials:

-

Purified recombinant kinase (e.g., Aurora A, CDK9, or Haspin)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (this compound) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

-

Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. Optimal concentrations should be determined empirically. b. In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well. c. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening potential COX-2 inhibitors by detecting the peroxidase activity of the enzyme.[18][19]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compound (this compound) dissolved in DMSO

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well white opaque plate with a flat bottom

Procedure:

-

Reagent Preparation: a. Reconstitute the COX-2 enzyme with sterile ddH2O. Keep on ice during use. b. Prepare a 10X dilution of the test compound and positive control in COX Assay Buffer.

-

Assay Protocol: a. To assigned wells, add 10 µL of the diluted test inhibitor (Sample) or Assay Buffer (Enzyme Control). b. To the Inhibitor Control wells, add a known COX-2 inhibitor. c. Prepare a Reaction Mix for each well containing:

- 80 µL COX Assay Buffer

- 2 µL COX Probe

- 1 µL COX Cofactor

- 5 µL COX-2 Enzyme d. Add the Reaction Mix to all wells. e. Pre-set a fluorescence plate reader to kinetic mode (Ex/Em = 535/587 nm) to read every 15-30 seconds for 5-10 minutes at 25°C. f. Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well.

-

Data Acquisition and Analysis: a. Measure the fluorescence (RFU) over time. b. Choose two time points (T1 and T2) in the linear range of the reaction and obtain the corresponding fluorescence values (RFU1 and RFU2). c. Calculate the slope for all samples (ΔRFU / ΔT). d. Determine the percent inhibition relative to the Enzyme Control. e. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which the potential targets of this compound are involved.

Aurora Kinase Signaling Pathway in Mitosis

Caption: Simplified Aurora A and B signaling pathways during mitosis.

CDK9-Mediated Transcriptional Elongation Pathway

Caption: CDK9 (as part of P-TEFb) facilitates transcriptional elongation.

Haspin Kinase Pathway in Mitosis

Caption: Haspin kinase phosphorylates Histone H3 to regulate mitosis.

COX-2 Signaling Pathway in Inflammation

Caption: The COX-2 pathway converts arachidonic acid to prostaglandins.

Conclusion

The structural characteristics of this compound, when compared with a large body of evidence from related pyrazole derivatives, strongly suggest its potential as a dual inhibitor of protein kinases and COX-2. The data presented on analogous compounds indicate that this molecule is a promising candidate for development as an anticancer or anti-inflammatory agent. The provided experimental protocols offer a clear path for the initial in vitro evaluation of this compound, while the signaling pathway diagrams place its potential mechanisms of action in a broader biological context. Further investigation, beginning with the synthesis and in vitro screening of this compound, is warranted to validate these hypotheses and explore its full therapeutic potential.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. apexbt.com [apexbt.com]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xcessbio.com [xcessbio.com]

- 12. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

Spectroscopic and Synthetic Profile of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of its functional groups and related chemical structures. Additionally, a representative experimental protocol for its synthesis and characterization is proposed.

Predicted Spectroscopic Data

The structural features of this compound, including the pyrazole ring, two methyl groups, a nitro group, and a carboxylic acid, give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~3.9 | Singlet | 3H | N-CH₃ |

| ~2.5 | Singlet | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C=O (Carboxylic Acid) |

| ~150-160 | C3-pyrazole |

| ~140-150 | C4-pyrazole (bearing NO₂) |

| ~125-135 | C5-pyrazole |

| ~35-40 | N-CH₃ |

| ~10-15 | C-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1520-1560 | Strong | N-O asymmetric stretch (Nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |

| 1450-1550 | Medium | C=N, C=C stretch (Pyrazole ring) |

| 2900-3000 | Weak | C-H stretch (Methyl groups) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum for this compound is indexed, confirming its existence.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| 182 | [M-OH]⁺ |

| 154 | [M-COOH]⁺ |

| 153 | [M-NO₂]⁺ |

Proposed Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the nitration of a 1,3-dimethyl-1H-pyrazole-5-carboxylic acid precursor.

Materials:

-

1,3-dimethyl-1H-pyrazole-5-carboxylic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Once the starting material is fully dissolved, add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash with cold distilled water.

-

Neutralize the filtrate with sodium bicarbonate and extract with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield any remaining product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragments should be recorded.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for structure elucidation.

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

Caption: Correlation of molecular structure with information from different spectroscopic techniques.

References

Navigating the Physicochemical Landscape of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. Understanding these fundamental physicochemical properties is paramount for formulation design, manufacturing, and ensuring the therapeutic efficacy and safety of any potential drug candidate. This document synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for assessing the compound's behavior in various solvent systems and under stress conditions.

Core Topic: Solubility and Stability Profile

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability and shelf-life. For this compound, a molecule featuring a carboxylic acid group, a nitro group, and a substituted pyrazole ring, these properties are influenced by a complex interplay of its structural features and the surrounding environment.

Solubility Characteristics

Predicting the solubility of this compound requires consideration of its acidic nature and the polarity of the solvent. The presence of the carboxylic acid group suggests that its aqueous solubility will be pH-dependent, with higher solubility expected at basic pH due to the formation of the more polar carboxylate salt. In organic solvents, its solubility will be governed by the "like dissolves like" principle.

While specific experimental data for this exact compound is limited in publicly available literature, data from structurally related compounds can provide valuable insights. For instance, a similar compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, exhibits a low aqueous solubility of 31.6 µg/mL at pH 7.4[1]. This suggests that this compound may also have limited solubility in neutral aqueous media. The predicted octanol-water partition coefficient (logP) for a related analog, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is in the range of 0.5-1.0, indicating a moderate lipophilicity which would influence its solubility in organic solvents[2].

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent | Type | Estimated Solubility | Rationale / Remarks |

| Water (pH 3) | Aqueous (Acidic) | Low | The carboxylic acid will be protonated, reducing polarity. |

| Water (pH 7) | Aqueous (Neutral) | Low to Moderate | Partial ionization of the carboxylic acid may slightly increase solubility compared to acidic pH. |

| Water (pH 9) | Aqueous (Basic) | Moderate to High | Deprotonation of the carboxylic acid to form the more soluble carboxylate salt. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the carboxylic acid and nitro group. |

| Ethanol | Polar Protic | Moderate | Similar to methanol but with a slightly less polar character. |

| Acetone | Polar Aprotic | Moderate | Good dipole-dipole interactions are possible. |

| Acetonitrile | Polar Aprotic | Moderate | Polarity allows for dissolution, though likely less effective than protic solvents for the carboxylic acid group. |

| Dichloromethane | Non-polar | Low | Mismatch in polarity with the polar functional groups of the compound. |

| Hexane | Non-polar | Very Low | Significant polarity difference. |

Note: The solubility values in this table are estimations based on the chemical structure and data from analogous compounds. Experimental verification is crucial.

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines[3][4][5][6].

Potential degradation pathways for this molecule include:

-

Hydrolysis: The carboxylic acid and the pyrazole ring could be susceptible to hydrolysis under acidic or basic conditions, although the pyrazole ring is generally stable.

-

Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of nitroso and amino derivatives. This is a common degradation pathway for nitroaromatic compounds[7].

-

Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost through decarboxylation.

-

Photodegradation: Exposure to light, particularly UV radiation, could induce photochemical reactions.

Table 2: Summary of Forced Degradation Studies and Potential Degradants

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway | Likely Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis of amide (if present as impurity), ring opening (unlikely) | - |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Hydrolysis, salt formation | - |

| Oxidation | 3-30% H₂O₂, heat | Oxidation of the methyl groups, degradation of the pyrazole ring | Carboxylic acid derivatives, ring-opened products |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Decarboxylation, general decomposition | Decarboxylated pyrazole, various decomposition products |

| Photodegradation | UV and visible light exposure | Photoreduction of the nitro group, radical reactions | Nitroso derivatives, amino derivatives |

Experimental Protocols

To obtain reliable quantitative data, rigorous and well-defined experimental protocols must be followed.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mg/mL or molarity.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Forced Degradation Study

This protocol outlines the process for investigating the stability of the compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixtures). For solid-state studies, use the neat API.

-

Stress Application:

-

Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

-

Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound or a solution to a controlled light source (UV and visible light) as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify the degradation products.

References

- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 3. ijrpp.com [ijrpp.com]

- 4. ajrconline.org [ajrconline.org]

- 5. biomedres.us [biomedres.us]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the 1,3-dimethylpyrazole core, as in 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, offers intriguing possibilities for further chemical modification and exploration of its pharmacological potential. This compound, identified by the CAS number 3920-37-4, is primarily recognized as a valuable intermediate in organic synthesis.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3920-37-4 | [1][2] |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CN1N=C(C(=C1C(=O)O)--INVALID-LINK--[O-])C | |

| Appearance | Not specified (likely a solid) | |

| Purity | Commercially available in various purities | [1] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed publication detailing the initial discovery and synthesis of this compound could not be identified, a plausible and widely accepted synthetic route involves the nitration of the corresponding precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The following protocol is a representative method based on general procedures for the nitration of pyrazole systems.

Disclaimer: This protocol is a proposed method and has not been directly extracted from a peer-reviewed publication on the target molecule. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions.

Synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Precursor)

The precursor can be synthesized via several methods, including the cyclocondensation of a β-ketoester with methylhydrazine followed by hydrolysis. A patented method outlines the synthesis of the ethyl ester, which can then be hydrolyzed to the carboxylic acid.

Nitration of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Reaction:

Materials:

-

1,3-dimethyl-1H-pyrazole-5-carboxylic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a stoichiometric amount of fuming nitric acid dropwise to the cooled solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated solid product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

Specific, publicly available, peer-reviewed characterization data for this compound is limited. However, based on the analysis of structurally similar compounds, the expected spectral data are summarized in Table 2. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is reportedly available through specialized databases.[3]

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the two methyl groups and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ). |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the N-O stretching of the nitro group. |

Workflow and Pathway Visualization

The proposed synthetic pathway for this compound is illustrated in the following diagram.

Caption: Proposed synthesis of this compound.

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, the pyrazole nucleus is a well-established pharmacophore. The presence of a nitro group, a known modulator of biological activity, and a carboxylic acid handle for further derivatization, makes this compound a promising starting point for the development of novel therapeutic agents.

The general biological activities associated with pyrazole derivatives include:

-

Anti-inflammatory and Analgesic Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.

-

Anticancer Properties: Certain pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

Future research could focus on the synthesis of a library of derivatives from this compound, such as amides and esters, and screening them for various biological activities. Elucidation of its crystal structure would provide valuable insights for structure-based drug design.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for the development of novel bioactive molecules. Although its discovery and detailed history are not extensively documented in the public domain, this guide provides a comprehensive summary of its known properties and a plausible synthetic route. The information presented herein is intended to facilitate further research and application of this compound in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Derivatives and Analogs of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the derivatives and analogs of a specific pyrazole, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid . While direct derivatization and biological evaluation of this specific molecule are not extensively reported in publicly available literature, this guide provides a comprehensive overview of the synthesis of the core molecule, general methods for its derivatization, and the biological activities of structurally related analogs. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Synthesis of the Core Moiety: this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

-

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This can be achieved through the cyclization of ethyl 2,4-dioxopentanoate with methylhydrazine.

-

Step 2: Nitration of the Pyrazole Ring. The resulting ester can be nitrated at the C4 position using a suitable nitrating agent.

-

Step 3: Hydrolysis of the Ester. The ethyl ester of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can then be hydrolyzed to the final carboxylic acid.

Caption: Proposed synthetic workflow for the core molecule.

Derivatization Strategies

The carboxylic acid functionality of the core molecule is a versatile handle for the synthesis of a variety of derivatives, most notably amides and esters.

Amide Synthesis

Amide derivatives are commonly synthesized from the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid to form a more reactive intermediate, such as an acyl chloride, which is then reacted with a primary or secondary amine.

3.1.1 Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

-

Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF), a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂) is added, often with a catalytic amount of DMF. The reaction is typically carried out at 0°C to room temperature.

-

Amide Formation: The resulting acyl chloride is then reacted in situ with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.

Caption: General workflow for the synthesis of amide derivatives.

Ester Synthesis

Ester derivatives can be synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.

3.2.1 Experimental Protocol: General Procedure for Ester Synthesis

-

A solution of this compound in an excess of the desired alcohol is treated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product.

Biological Activities of Analogs

While no specific biological data for derivatives of this compound has been found, studies on structurally similar pyrazole-5-carboxamides provide valuable insights into their potential as therapeutic agents, particularly as anticancer agents.

A study by an unnamed group of researchers synthesized a series of pyrazole-5-carboxamide derivatives and evaluated their in vitro anticancer activity against six human cancer cell lines.[3] Although these analogs lack the 4-nitro substituent, they share the 1,3-dimethyl-pyrazole-5-carboxamide core.

Anticancer Activity of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Analogs

The following table summarizes the IC₅₀ values (in µM) of selected analogs against various cancer cell lines.

| Compound ID | R Group (Amine) | A549 (Lung) | HCT116 (Colon) | MCF7 (Breast) | PC3 (Prostate) | K562 (Leukemia) | U-87 MG (Glioblastoma) |

| 4a | Phenyl | 12.5 | 10.2 | 11.8 | 13.1 | 9.8 | 14.2 |

| 4b | 4-Chlorophenyl | 8.7 | 7.5 | 8.1 | 9.3 | 6.9 | 10.5 |

| 4c | 4-Methoxyphenyl | 15.3 | 14.1 | 16.5 | 17.2 | 13.5 | 18.1 |

| 4d | 4-Nitrophenyl | 9.1 | 8.2 | 8.9 | 10.1 | 7.6 | 11.3 |

| Doxorubicin | (Standard) | 0.8 | 0.6 | 0.7 | 0.9 | 0.5 | 1.1 |

Data is for analogs lacking the 4-nitro group on the pyrazole ring.[3]

Potential Signaling Pathways

Molecular docking studies on these 1,3-dimethyl-1H-pyrazole-5-carboxamide analogs suggest that they may exert their anticancer effects by inhibiting key signaling proteins such as c-Met kinase and Janus kinase 1 (JAK1) .[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.

Caption: Putative inhibition of c-Met and JAK1 signaling.

Structure-Activity Relationships (SAR) of Analogs

From the limited data available on the 1,3-dimethyl-1H-pyrazole-5-carboxamide analogs, some preliminary structure-activity relationships can be inferred:

-

Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring of the amide moiety influences the anticancer activity.

-

Electron-withdrawing groups, such as chloro (in 4b ) and nitro (in 4d ), appear to enhance potency compared to the unsubstituted phenyl ring (4a ).

-

An electron-donating group, such as methoxy (in 4c ), seems to decrease the activity.

-

Conclusion and Future Directions

While the derivatives of this compound remain a largely unexplored area of chemical space, the information gathered on its synthesis and the biological activity of its close analogs suggests that this scaffold holds promise for the development of novel therapeutic agents. The presence of the nitro group at the C4 position is expected to significantly influence the electronic properties and biological activity of the molecule, potentially leading to compounds with enhanced potency and novel mechanisms of action.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Synthesizing a library of derivatives, particularly amides and esters, from this core molecule.

-

Conducting comprehensive in vitro and in vivo biological evaluations of these new derivatives to determine their therapeutic potential and elucidate their mechanisms of action and specific signaling pathway involvement.

This systematic approach will be crucial in unlocking the full potential of this intriguing class of pyrazole derivatives.

References

- 1. jocpr.com [jocpr.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Pyrazole Compounds in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. In oncology, these heterocyclic compounds have emerged as a significant class of therapeutic agents due to their ability to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the core mechanisms of action of pyrazole compounds in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Induction of Apoptosis

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often a multifaceted process involving both intrinsic and extrinsic pathways.

One key pathway involves the generation of Reactive Oxygen Species (ROS).[1][2] An excess of ROS can lead to cellular damage and trigger apoptosis. For instance, the pyrazole derivative 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) has been shown to provoke apoptosis in MDA-MB-468 triple-negative breast cancer cells, a process accompanied by an elevated level of ROS.[1][2]

The activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis, is another common outcome of pyrazole treatment. The same compound, 3f , was observed to significantly increase caspase-3 enzymatic activity, indicating that the caspase-dependent pathway is a significant mechanism for the apoptosis it induces.[1][2] Other studies have reported that pyrazole derivatives can activate the extrinsic apoptotic pathway through the activation of TRAIL death receptors and subsequent caspase-8 activation, or the intrinsic pathway through changes in p53 activation.[1] The pyrazole derivative 37 was shown to induce apoptosis through the activation of caspase-3 and PARP, downregulation of Bcl-2, and upregulation of BAX and p53.[3]

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a Potential Molecular Probe

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for researchers. There is currently limited published evidence detailing the use of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a molecular probe. The proposed applications are based on the structural features of the molecule and the known biological activities of related pyrazole derivatives. Experimental validation is required to confirm these potential applications.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a nitro group and a carboxylic acid moiety on the pyrazole scaffold of this compound suggests its potential for development as a molecular probe for various research applications. The nitro group can act as a fluorescence quencher or be involved in specific binding interactions, while the carboxylic acid group provides a handle for bioconjugation or can participate in hydrogen bonding with biological targets.

These application notes outline potential uses of this compound as a molecular probe and provide hypothetical protocols for its application in life sciences and drug development.

Hypothetical Applications

Fluorescent Probe for Hypoxia Detection

The nitroaromatic structure of this compound suggests its potential as a probe for detecting hypoxic conditions in cells and tissues. In low-oxygen environments, nitroreductase enzymes can reduce the nitro group, leading to a change in the molecule's fluorescence properties. This "turn-on" fluorescence response could be utilized to image and quantify hypoxic regions, which are characteristic of solid tumors and ischemic tissues.

pH-Sensing in Cellular Compartments